

# Spectroscopic Profile of 1-Allylpiperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Allylpiperazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Allylpiperazine** (CAS No. 13961-36-9), a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the identification, characterization, and quality control of this compound.

## Chemical Structure and Properties

**1-Allylpiperazine**, also known as 1-(prop-2-en-1-yl)piperazine, possesses the molecular formula  $C_7H_{14}N_2$  and a molecular weight of 126.20 g/mol.[1] It is a clear, colorless to pale yellow liquid at room temperature.[2] The structure features a piperazine ring N-substituted with an allyl group.

SMILES: C=CCN1CCNCC1[1] InChI: InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2[1]

## Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification and purity assessment of **1-Allylpiperazine**. The following tables summarize the key spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of each atom.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Allylpiperazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available in search results				

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Allylpiperazine**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for **1-Allylpiperazine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available in search results		

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **1-Allylpiperazine**

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

### NMR Spectroscopy

A sample of **1-Allylpiperazine** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) and placed in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### FT-IR Spectroscopy

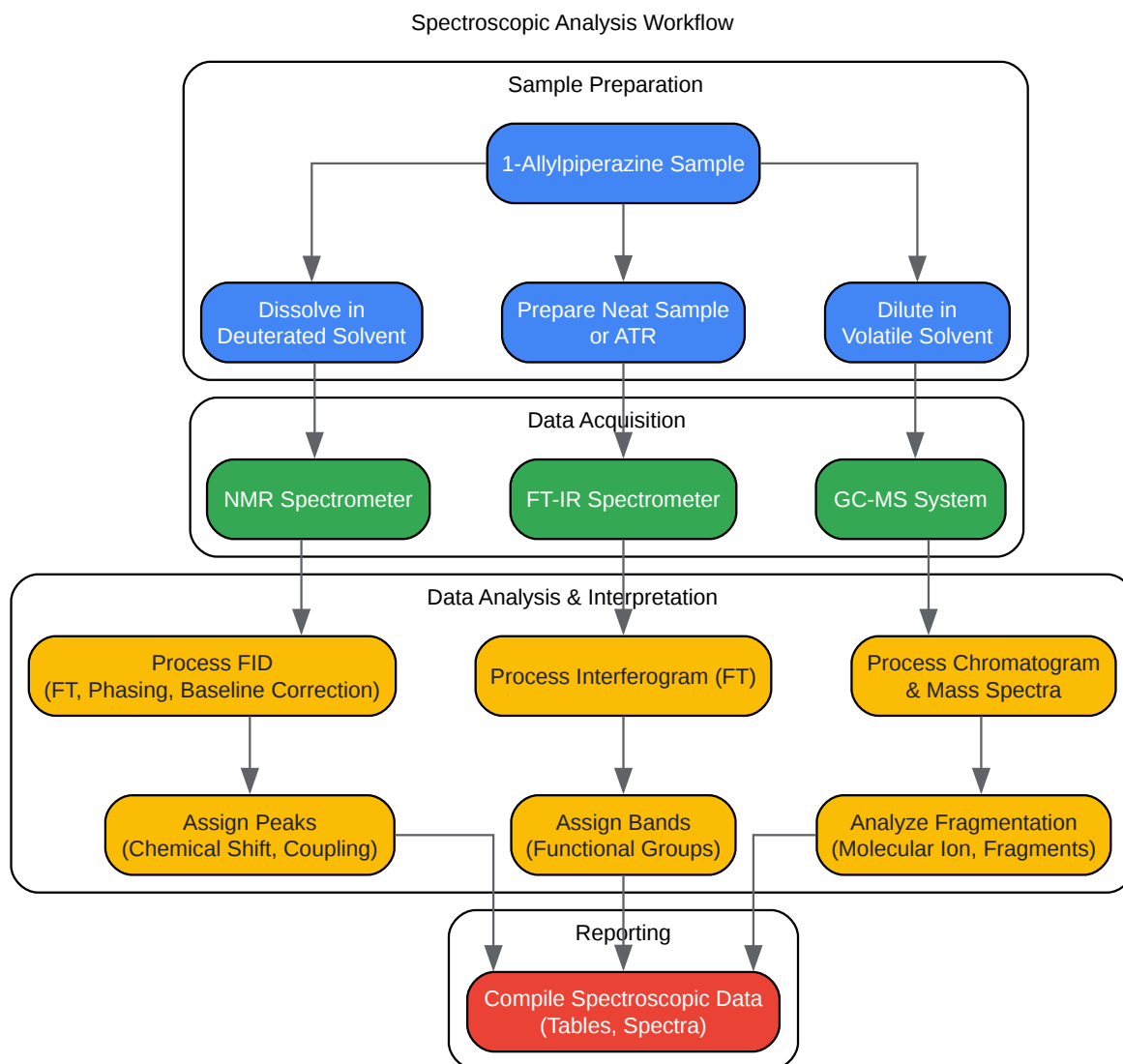
The IR spectrum of **1-Allylpiperazine**, a liquid, is typically obtained using the neat technique, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).<sup>[1]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).

### Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance.

## Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **1-Allylpiperazine** is illustrated in the following diagram.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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## References

- 1. 1-Allylpiperazine | C<sub>7</sub>H<sub>14</sub>N<sub>2</sub> | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
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